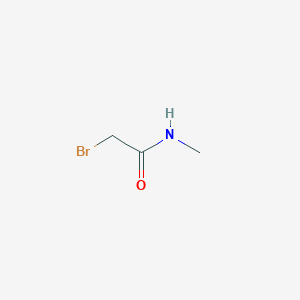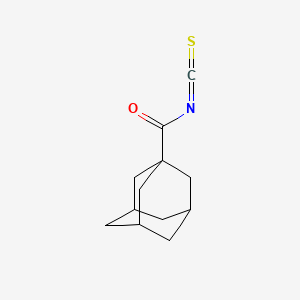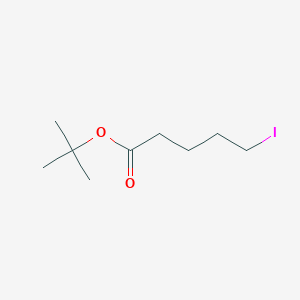
2-bromo-N-methylacetamide
Overview
Description
2-Bromo-N-methylacetamide (2-Br-NMA) is an organic compound that is widely used in the synthesis of various compounds due to its unique reactivity. It is a versatile reagent with a wide range of applications in organic synthesis.
Scientific Research Applications
Molluscicidal Effect and Distribution in Organisms
- Molluscicidal Properties : Bromoacetamide, a compound related to 2-bromo-N-methylacetamide, has shown high effectiveness as a molluscicide with low toxicity to fish. Its distribution in organisms like Oncomelania snails, carps, and mice has been studied to understand its environmental impact and efficacy (Wang et al., 1991).
Chemical and Biological Studies
- Chemical Analysis : N-Methylacetamide, a closely related compound, has been studied using density functional theory to understand its infrared spectrum. This research is significant in organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
- Biological Activity : A derivative of this compound has been used in the synthesis of bi-heterocycles with potential as therapeutic agents. This highlights its role in drug development and enzyme inhibition studies (Abbasi et al., 2018).
Environmental and Material Science
- Solvent and Ligand Applications : Amide group-containing solvents, including N-methylacetamide, have been used as solvents and ligands in polymerization processes, indicating its role in material science and chemical engineering (Zhou et al., 2015).
- Water Treatment Research : Studies have explored the degradation of disinfection byproducts and odorants in water treatment using advanced oxidation processes, where compounds like N-methylacetamide play a role (Jo et al., 2011).
Molecular Structure Analysis
- Electron Diffraction Studies : Research on the molecular structure of gaseous N-methylacetamide through electron diffraction has provided insights into the bond lengths and angles, relevant to understanding molecular interactions and structure (Kimura & Aoki, 1953).
Medical and Pharmaceutical Research
- Therapeutic Potential : New compounds derived from this compound have been synthesized and evaluated for their anti-diabetic potential. This underscores its importance in medicinal chemistry and drug discovery (Nazir et al., 2018).
Safety and Hazards
2-bromo-N-methylacetamide is classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with the compound are P261 and P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Biochemical Analysis
Biochemical Properties
2-Bromo-N-methylacetamide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various enzymes and proteins, often acting as an inhibitor or modifier. For instance, it can form covalent bonds with the active sites of enzymes, thereby inhibiting their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation state of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activities. These effects are essential for understanding the compound’s potential therapeutic applications and toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific amino acid residues in proteins, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for elucidating the compound’s mode of action and its potential use in drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory activity. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause adverse effects such as enzyme inhibition, cellular damage, and toxicity. These dosage-dependent effects are essential for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. These interactions are crucial for understanding the compound’s impact on cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. Studying the subcellular localization of this compound is crucial for understanding its mode of action and potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BrNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVZINOLAFTARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573265 | |
| Record name | 2-Bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34680-81-4 | |
| Record name | 2-Bromo-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)













